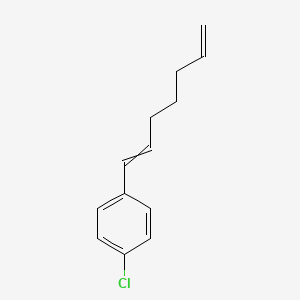
1-Chloro-4-(hepta-1,6-dien-1-YL)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(hepta-1,6-dien-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a hepta-1,6-dien-1-yl group. This compound is of interest due to its unique structure, which combines aromatic and aliphatic features, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-4-(hepta-1,6-dien-1-yl)benzene can be synthesized through various methods. One common approach involves the reaction of 1-chloro-4-bromobenzene with hepta-1,6-diene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and requires a base like potassium carbonate to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-(hepta-1,6-dien-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The hepta-1,6-dien-1-yl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form saturated derivatives using hydrogenation catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or aniline in the presence of a base.
Oxidation: m-Chloroperbenzoic acid or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products
Substitution: Formation of 1-amino-4-(hepta-1,6-dien-1-yl)benzene.
Oxidation: Formation of 1-chloro-4-(epoxyhept-1-en-1-yl)benzene.
Reduction: Formation of 1-chloro-4-(heptan-1-yl)benzene.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(hepta-1,6-dien-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(hepta-1,6-dien-1-yl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chlorine atom and the double bonds in the hepta-1,6-dien-1-yl group make it a versatile compound for electrophilic and nucleophilic reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-4-(hepta-1,6-dien-1-yl)benzene: Unique due to the combination of a chlorine atom and a hepta-1,6-dien-1-yl group.
This compound: Similar in structure but may differ in the position of the substituents or the length of the aliphatic chain.
Eigenschaften
CAS-Nummer |
644985-94-4 |
|---|---|
Molekularformel |
C13H15Cl |
Molekulargewicht |
206.71 g/mol |
IUPAC-Name |
1-chloro-4-hepta-1,6-dienylbenzene |
InChI |
InChI=1S/C13H15Cl/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h2,6-11H,1,3-5H2 |
InChI-Schlüssel |
KVGWBHFCHLLROE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCC=CC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


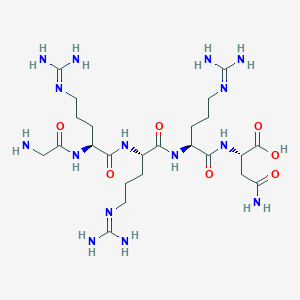
![5,7-Diiodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12609605.png)

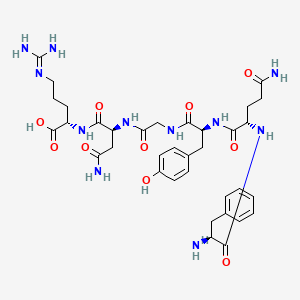
![N,N'-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea](/img/structure/B12609644.png)
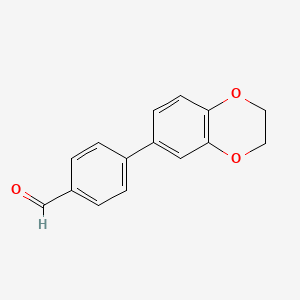
![1H-Indole-1-acetic acid, 3-[(4-cyanophenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12609651.png)
![5-Chloro-N-[5-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12609654.png)
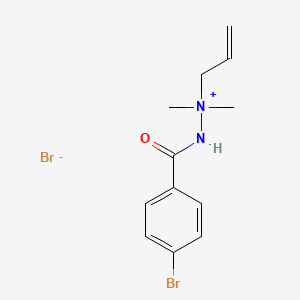
![{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl butanoate](/img/structure/B12609663.png)
![Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12609683.png)
![Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B12609687.png)
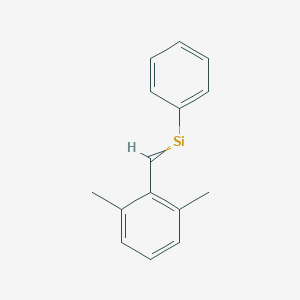
![1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-](/img/structure/B12609691.png)
